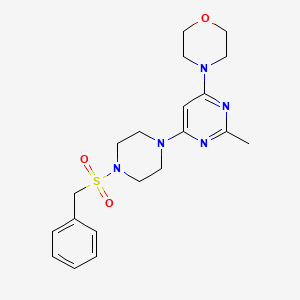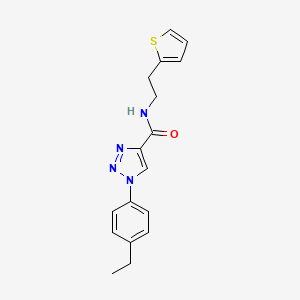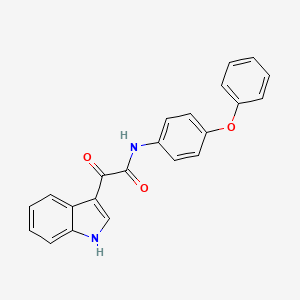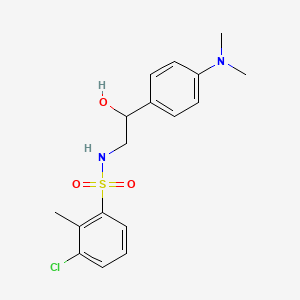
1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as core scaffolds in medicinal chemistry
Métodos De Preparación
The synthesis of 1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with a suitable dicarbonyl compound, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the pyridazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1-Cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its wide range of pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridazine: Used in various medicinal chemistry applications due to its versatile reactivity. The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct chemical and biological properties compared to other pyridazine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-cyclopropyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7-4-3-6(8(12)13)9-10(7)5-1-2-5/h5H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIZYMBCJTWVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CCC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)
![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)

![1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride](/img/structure/B2954419.png)
![1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2954421.png)

![1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2954424.png)

![2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine](/img/structure/B2954427.png)

![(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine](/img/structure/B2954430.png)

